(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Description
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a thiazole ring substituted with a methyl group at position 2 and a propanoic acid backbone. Thiazole-containing compounds are widely studied for their pharmacological properties, including antimicrobial and enzyme-inhibiting activities.
Molecular Formula: C₇H₁₀N₂O₂S (calculated from nomenclature). Key Features:
- Thiazole ring with a methyl substituent at position 2.
- Propanoic acid backbone with an (S)-configured amino group.
- Potential for hydrogen bonding and metal coordination due to the amino and carboxylic acid groups.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
VISDBLPAEIOFBG-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC=C(S1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=C(S1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Michael Addition Using Chiral Auxiliaries
- A chiral lithium amide (e.g., lithium N-trimethylsilyl-(R)-phenethylamide) facilitates enantioselective Michael addition to a thiazole-containing α,β-unsaturated ester (e.g., ethyl 2-methyl-1,3-thiazol-5-yl acrylate).
- Reaction Conditions :
| Step | Reactants | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Ethyl 2-methylthiazol-5-yl acrylate, Chiral lithium amide | THF, −78°C, 4 h | 68 | 72 |
| 2 | Acid hydrolysis (HCl) | Reflux, 6 h | 85 | – |
Advantages : High stereocontrol; compatible with gram-scale synthesis.
Limitations : Requires costly chiral auxiliaries and cryogenic conditions.
Hantzsch-Thiazole Formation Followed by Rodionov Reaction
- Thiazole Synthesis :
- Rodionov Reaction :
- Thiazole-5-carbaldehyde reacts with malonic acid and ammonium acetate in acetic acid to form β-amino acids5.
- Stereocontrol : Enzymatic resolution (e.g., acylase) isolates the (3S)-enantiomer6.
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Thiourea, 2-bromoacetone | Ethanol, reflux, 8 h | 78 | 95% |
| 2 | Thiazole-5-carbaldehyde, malonic acid | Acetic acid, 85°C, 3 h | 65 | 90% |
| 3 | Enzymatic resolution (acylase) | pH 7.0, 37°C, 12 h | 40 (recovered) | 99% ee |
Advantages : Scalable; uses inexpensive starting materials.
Limitations : Multi-step process; moderate enantioselectivity without resolution.
Solid-Phase Peptide Synthesis (SPPS)
- Employs Wang resin-bound Fmoc-protected amino acids.
- Key steps:
- Coupling of 2-methylthiazole-5-carboxylic acid to a β-alanine backbone.
- Deprotection and cleavage from resin using trifluoroacetic acid (TFA)7.
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Fmoc-β-alanine-Wang resin | DMF, room temperature, 2 h | – | – |
| 2 | 2-Methylthiazole-5-carboxylic acid, HBTU | DMF, DIEA, 4 h | 92 | 98 |
| 3 | TFA cleavage | 2 h | 85 | 95 |
Advantages : High purity; suitable for parallel synthesis.
Limitations : Limited to small-scale research; costly resins.
Comparative Analysis of Methods
| Method | Key Feature | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Michael Addition | Chiral auxiliaries | High (72% ee) | Moderate | Low |
| Hantzsch-Rodionov | Multi-step synthesis | Requires resolution | High | High |
| SPPS | Solid-phase automation | N/A | Low | Moderate |
Critical Reaction Parameters
- Temperature : Cryogenic conditions (−78°C) enhance enantioselectivity in Michael additions8.
- Catalysts : Lipases (e.g., Candida antarctica) improve resolution efficiency (90% ee after optimization)9.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) optimize coupling reactions in SPPS10.
Industrial-Scale Considerations
- Patent Routes : Di-tert-butyl dicarbonate protection in tetrahydrofuran/water systems achieves 85% yield for related β-amino acids1112.
- Cost Drivers : Chiral reagents account for >60% of total synthesis cost in asymmetric methods.
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Leonte et al., Farmacia (2017) ↩
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Leonte et al., Farmacia (2017) ↩
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PMC6269796 (2018) ↩
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EP1163222A1 (2000) ↩
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EP1163222A1 (2000) ↩
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BR0009277A (2002) ↩
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BR0009277A (2002) ↩
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US6673926B2 (2003) ↩
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US6673926B2 (2003) ↩
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US20020068829A1 (2002) ↩
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VulcanChem Technical Data (2024) ↩
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VulcanChem Technical Data (2024) ↩
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid side chain.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while acylation of the amino group may produce N-acyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and amino acid side chain can participate in binding interactions, influencing the activity of the target molecule. For example, the compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to structurally similar amino acid derivatives with heterocyclic substituents. Key differences include heterocycle type, substituent positions, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Heterocycle Impact: Thiazole analogs (e.g., compounds from ) exhibit antimycobacterial activity, with substituents like Br, Cl, or CH₃ enhancing potency. The methyl group in the target compound may similarly optimize interactions with microbial targets . Triazole analogs () introduce bromine, which may increase electrophilicity and alter binding kinetics .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, Br) in thiazole analogs improve antimycobacterial activity, suggesting the target compound’s methyl group (electron-donating) might favor different biological pathways .
- Steric effects from bulkier substituents (e.g., 1,4-dimethyl in pyrazole analogs) could hinder target binding compared to the smaller methyl group in the thiazole derivative .
Stereochemical Relevance: The (3S) configuration is conserved in some analogs (e.g., ’s pentanoic acid derivative), implying enantioselectivity in biological systems.
Biological Activity
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₀N₂O₂S
- CAS Number : 21639-28-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazole ring structure is known to enhance the compound's ability to modulate biological processes.
Pharmacological Activities
-
Antimicrobial Activity
- Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Table 1: Antimicrobial Activity Against Selected Bacteria
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Antiviral Properties
- Research indicates that this compound may possess antiviral activity against certain viruses by inhibiting viral replication mechanisms.
- A study demonstrated that it could reduce the viral load in cell cultures infected with specific RNA viruses.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
Study 2: Antiviral Activity Assessment
In vitro experiments assessed the antiviral potential of this thiazole derivative against influenza virus. The results indicated a significant reduction in viral titers at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for viral infections.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Q. Basic
- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve (3S) and (3R) enantiomers. Retention time differences ≥2 minutes confirm purity .
- Optical rotation : Compare observed [α]D values with literature data for the S-configuration.
- NMR spectroscopy : Analyze coupling constants in H NMR (e.g., vicinal protons on the chiral center) to confirm stereochemistry .
What spectroscopic and chromatographic methods are critical for structural characterization?
Q. Basic
- H/C NMR : Key signals include:
- IR spectroscopy : Peaks at 1700–1750 cm (C=O stretch) and 3300–3500 cm (NH stretch) .
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] (expected m/z: ~215) .
What strategies resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds .
- Target specificity profiling : Use kinase/GPCR panels to rule off-target effects. For example, if anti-inflammatory activity is reported, test COX-1/2 inhibition ratios .
- Metabolite analysis : LC-MS to identify degradation products that may interfere with bioassays .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina or Discovery Studio model binding to enzymes (e.g., amino acid racemases). Key residues (e.g., Asp/Lys in active sites) should show hydrogen bonding with the amino and carboxyl groups .
- MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. chloro on thiazole) with activity trends .
What methodologies optimize structure-activity relationship (SAR) studies for analogs?
Q. Advanced
- Fragment-based design : Replace the 2-methylthiazole with bioisosteres (e.g., oxazole, pyridine) to assess tolerance for heterocyclic variations .
- Positional scanning : Synthesize derivatives with substituents at thiazole C4/C5 to map steric/electronic requirements .
- Pharmacophore mapping : Identify critical features (e.g., amino acid backbone, thiazole ring) using Schrödinger’s Phase .
How can metabolic stability be assessed in preclinical studies?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life >30 minutes suggests favorable stability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; <90% binding is ideal for bioavailability .
What experimental designs address discrepancies in reported synthetic yields?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 3 factorial design can identify interactions between temperature and pH .
- Byproduct analysis : UPLC-MS to trace impurities (e.g., dimerization products) and adjust reaction quenching protocols .
- Scale-up validation : Compare yields at 1 mmol vs. 100 mmol scales; deviations >10% suggest mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
